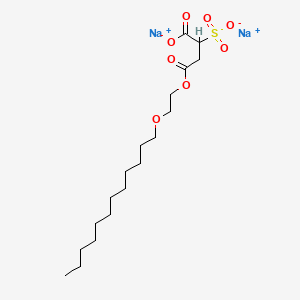

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

Description

Key Structural Features:

- Succinic Acid Backbone : Provides the scaffold for sulfonate and alkyl substitutions.

- Sulfonate Group (-SO₃⁻) : Enhances water solubility and anionic character.

- Dodecyloxyethyl Chain (C₁₂H₂₅OCH₂CH₂-) : Imparts hydrophobicity, critical for surfactant activity.

This structure aligns with the laureth sulfosuccinate subclass, where the dodecyl (lauryl) group is ethoxylated to modulate solubility and interfacial properties. Ethoxylation increases the compound’s compatibility with nonionic surfactants, broadening its industrial utility.

Properties

CAS No. |

94108-10-8 |

|---|---|

Molecular Formula |

C18H32Na2O8S |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |

InChI Key |

ZZTKVOKJMCZYBC-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis Pathways and Reaction Mechanisms

The preparation of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate follows a two-stage synthesis pathway: esterification of maleic anhydride with dodecyl alcohol derivatives, followed by sulfonation and neutralization. The compound’s amphiphilic structure arises from its dodecyl chain (hydrophobic) and sulfonate groups (hydrophilic), necessitating careful stoichiometric balancing.

Esterification of Maleic Anhydride

The first stage involves reacting maleic anhydride with 2-(dodecyloxy)ethanol to form mono- or di-esters. Catalysts such as p-toluenesulfonic acid (PTSA) are employed to accelerate the reaction, typically conducted at 120–140°C under inert conditions. The esterification efficiency depends on:

Sulfonation and Neutralization

Sulfonation introduces the sulfonate group via reaction with sodium bisulfite (NaHSO₃) or sulfur trioxide (SO₃). The sulfonation step occurs at 100–110°C, with SO₂ gas often trapped and recycled to improve yield. Subsequent neutralization with sodium hydroxide (NaOH) adjusts the pH to 7.0–7.5, precipitating the disodium salt.

Step-by-Step Preparation Protocols

Laboratory-Scale Synthesis

Materials and Equipment

- Reactants : Maleic anhydride (99%), 2-(dodecyloxy)ethanol (95%), NaHSO₃ (≥95%), NaOH pellets.

- Catalysts : p-Toluenesulfonic acid (PTSA).

- Apparatus : Three-neck flask, reflux condenser, Dean-Stark trap, pH meter.

Procedure

Esterification :

Sulfonation :

Neutralization and Isolation :

Yield and Purity

Optimization of Reaction Conditions

Industrial-Scale Manufacturing

Process Intensification

Quality Control Metrics

| Parameter | Specification | Test Method |

|---|---|---|

| Sulfonate content | 18–20% | Ion chromatography |

| Residual alcohol | ≤0.5% | GC-MS |

| pH (5% solution) | 6.5–7.5 | Potentiometric titration |

Comparative Analysis of Synthesis Routes

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate, commonly referred to as Disodium Laureth Sulfosuccinate, is a complex chemical compound with diverse applications across various industries. This article explores its scientific research applications, focusing on its role as a surfactant, emulsifier, and potential biocide, while also providing comprehensive data tables and documented case studies.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 542.6 g/mol. The compound features an amphiphilic structure, characterized by a hydrophilic sulfonate group and a long hydrophobic dodecyloxy chain. This unique structure enhances its solubility in water and its effectiveness in aqueous formulations, making it a valuable ingredient in various applications.

Surfactant and Emulsifier

Disodium Laureth Sulfosuccinate is primarily recognized for its surfactant properties. It acts effectively in reducing surface tension, which facilitates the formation of emulsions and foams. This property is particularly beneficial in:

- Cosmetic Formulations : Used in shampoos, body washes, and facial cleansers to enhance cleansing efficacy while minimizing skin irritation.

- Textile Processing : Improves the smoothness and flexibility of cotton fibers and wood pulp cellulose through oiling agent formulations.

Antimicrobial Activity

Recent studies have indicated that Disodium Laureth Sulfosuccinate exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in:

- Medical Products : Its ability to enhance the permeability of cell membranes makes it a candidate for drug delivery systems, particularly in topical formulations aimed at treating skin infections or conditions requiring mild cleansing agents.

- Preservatives : When used in combination with other antimicrobial agents, it may improve their efficacy in cosmetic formulations.

Biocidal Uses

The compound is under review for potential biocidal applications, particularly in human hygiene products and disinfectants. Its mild nature makes it suitable for use in baby care products and other sensitive formulations .

Case Study 1: Textile Industry Application

In a study examining the effects of Disodium Laureth Sulfosuccinate on cotton fibers, researchers found that its inclusion in oiling formulations significantly enhanced the fibers' antistatic properties and overall texture. The treated fibers exhibited improved flexibility and smoothness compared to untreated controls.

Case Study 2: Cosmetic Formulation Safety Assessment

A safety assessment conducted on products containing Disodium Laureth Sulfosuccinate indicated no significant adverse reactions among subjects with sensitive skin types. The study highlighted its suitability for inclusion in baby care products due to its non-irritating nature .

Mechanism of Action

The mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate involves its ability to reduce surface tension, allowing it to effectively emulsify oils and suspend dirt particles. This makes it an effective cleansing agent. The compound interacts with lipid bilayers and proteins, disrupting their structure and facilitating the removal of contaminants .

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Solubility : Water-soluble due to the hydrophilic sulfonate and ethoxylate groups .

- Stability : Stable in weak acids, bases, and hard water; hydrolyzes under strong alkaline conditions .

- Applications : Widely used in mild personal care products (e.g., baby shampoos, bath gels) due to low irritation and excellent foaming .

Comparison with Analogous Sulfosuccinate Surfactants

Structural and Functional Differences

The table below compares key structural features and properties of related sulfosuccinates:

Note: Molecular formula discrepancies exist in and , possibly due to reporting errors.

Performance and Stability

Foaming and Solubility: The ethoxylate chain in 40754-59-4 enhances water solubility and foam stability compared to non-ethoxylated analogs like 13192-12-6 . Unsaturated variants (e.g., 68479-64-1) exhibit higher hydrophobicity (LogP 4.87), favoring oil-in-water emulsification but reducing foamability .

Skin Irritation :

- 40754-59-4 is preferred in sensitive-skin formulations due to low irritation .

- Amide-containing derivatives (25882-44-4) may further reduce irritation by forming milder micelles .

Chemical Stability :

Market and Regulatory Insights

- Global Demand : 40754-59-4 dominates the personal care sector, with consumption projected to grow at 3.8% CAGR (2020–2046) .

- Regulatory Status : All listed compounds are compliant with major chemical inventories (e.g., EINECS 255-062-3 for 40754-59-4) .

Research Findings and Data Gaps

- Efficacy in Hard Water: 40754-59-4 outperforms non-ethoxylated analogs in hard water due to ethoxylate-mediated calcium ion tolerance .

- Biodegradability : Ethoxylate chains may slow biodegradation compared to straight-chain alkyl variants .

- Data Discrepancies : Molecular weight and formula variations (e.g., 542.59 vs. 543.6 for 40754-59-4) suggest inconsistencies in measurement or reporting .

Biological Activity

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate (DSS) is a surfactant known for its amphiphilic properties, which allow it to interact effectively with both hydrophilic and hydrophobic substances. This compound has garnered attention in various fields, including pharmaceuticals, cosmetics, and industrial applications due to its biological activities. This article explores the biological activity of DSS, highlighting its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

DSS has the molecular formula and a molecular weight of approximately 542.6 g/mol. Its structure features a sulfonate group that enhances its solubility in water, making it particularly effective in aqueous formulations. The compound's amphiphilic nature is attributed to its long hydrophobic dodecyloxy chain and a hydrophilic sulfonate head group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 542.6 g/mol |

| Solubility | Water-soluble |

| pH (1% solution) | 6-8 |

The biological activity of DSS is primarily attributed to its surfactant properties. When introduced into an aqueous environment, DSS molecules can adsorb onto surfaces or form micelles. This behavior facilitates several biological interactions:

- Membrane Permeabilization : DSS can enhance the permeability of cell membranes, allowing for the efficient transport of other compounds into cells. This property is particularly valuable in drug delivery systems where increasing the bioavailability of therapeutic agents is crucial.

- Antimicrobial Activity : Studies have indicated that DSS exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Case Study: Antimicrobial Efficacy

A study conducted by Zięba and Tomczyk (2019) investigated the antimicrobial effects of DSS in cosmetic formulations. The results demonstrated that DSS significantly enhanced the efficacy of preservatives against common skin pathogens, suggesting its potential as an effective antimicrobial agent in personal care products.

Applications

DSS finds applications across various industries due to its unique properties:

- Pharmaceuticals : Utilized as a drug delivery enhancer due to its ability to increase membrane permeability.

- Cosmetics : Incorporated into formulations for shampoos and cleansers, where it acts as a mild surfactant that reduces irritation compared to harsher alternatives.

- Industrial Use : Employed in textile and paper processing as an emulsifier and surfactant.

Table 2: Applications of DSS

| Industry | Application Description |

|---|---|

| Pharmaceuticals | Drug delivery systems enhancing bioavailability |

| Cosmetics | Mild surfactant in shampoos and cleansers |

| Industrial | Emulsifier in textile and paper processing |

Safety and Toxicology

While DSS is generally considered safe for use in consumer products, safety data indicates potential risks associated with high concentrations. The LD50 values suggest moderate toxicity upon oral ingestion (3543 mg/kg for rats) and dermal exposure (2000 mg/kg for rabbits) . It is crucial to adhere to recommended usage levels to mitigate any adverse effects.

Table 3: Toxicological Data for DSS

| Endpoint | Value |

|---|---|

| Oral LD50 (rat) | 3543 mg/kg |

| Dermal LD50 (rabbit) | >2000 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.